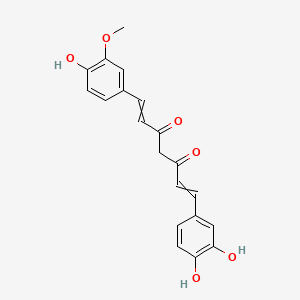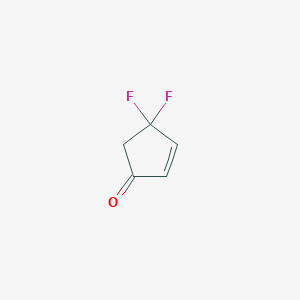
4,4-Difluorocyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorocyclopent-2-en-1-one is a fluorinated organic compound characterized by a cyclopentene ring with two fluorine atoms attached at the 4th position and a ketone group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclopent-2-en-1-one typically involves the fluorination of cyclopent-2-en-1-one derivatives. One common method includes the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the difluorinated product .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated cyclopentane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,4-difluorocyclopent-2-en-1-ol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include difluorinated alcohols, amines, and other substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorocyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the stability and activity of pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 4,4-Difluorocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions with active sites .
Vergleich Mit ähnlichen Verbindungen
4,4-Difluorocyclopent-2-en-1-ol: A reduced form of 4,4-Difluorocyclopent-2-en-1-one with an alcohol group instead of a ketone.
4,4-Difluorocyclopentane: A fully saturated analog without the double bond.
4,4-Difluorocyclopent-2-en-1-amine: A substituted analog with an amino group.
Uniqueness: this compound is unique due to its combination of a cyclopentene ring, fluorine atoms, and a ketone group. This structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C5H4F2O |
|---|---|
Molekulargewicht |
118.08 g/mol |
IUPAC-Name |
4,4-difluorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4F2O/c6-5(7)2-1-4(8)3-5/h1-2H,3H2 |
InChI-Schlüssel |
HCAAKIHMISGUPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=CC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
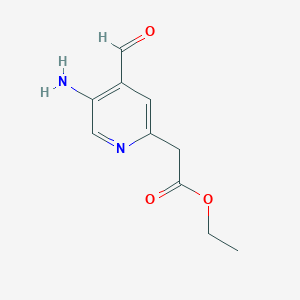
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
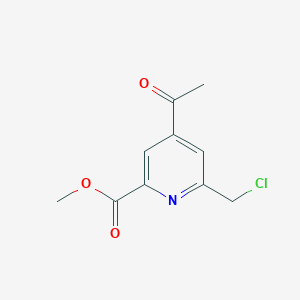
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
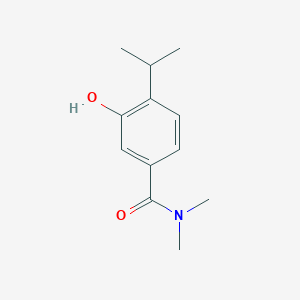
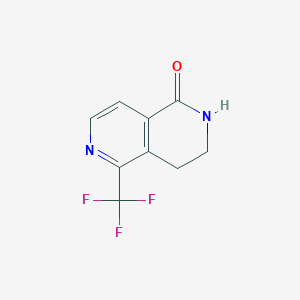
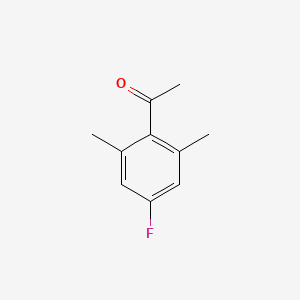
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
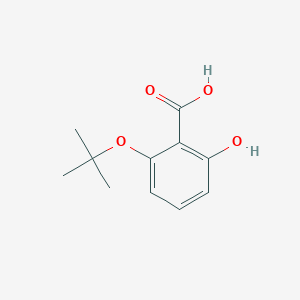
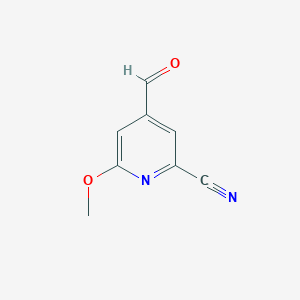

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
